Methyl 2-amino-3-hydroxy-6-nitrobenzoate
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Overview
Description
Methyl 2-amino-3-hydroxy-6-nitrobenzoate is an organic compound with the molecular formula C8H8N2O5 It is a derivative of benzoic acid and contains functional groups such as an amino group, a hydroxyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-hydroxy-6-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl salicylate to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group and subsequent hydroxylation. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-hydroxy-6-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 2-amino-3-oxo-6-nitrobenzoate.
Reduction: Formation of methyl 2-amino-3-hydroxy-6-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Scientific Research Applications
Methyl 2-amino-3-hydroxy-6-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-hydroxy-6-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitro group, for example, can participate in redox reactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but lacks the amino group.
Methyl 2-amino-5-nitrobenzoate: Similar structure but the hydroxyl group is replaced by a nitro group.
Methyl 2-methyl-3-nitrobenzoate: Similar structure but contains a methyl group instead of an amino group.
Uniqueness
Methyl 2-amino-3-hydroxy-6-nitrobenzoate is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, along with a nitro group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H8N2O5 |
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Molecular Weight |
212.16 g/mol |
IUPAC Name |
methyl 2-amino-3-hydroxy-6-nitrobenzoate |
InChI |
InChI=1S/C8H8N2O5/c1-15-8(12)6-4(10(13)14)2-3-5(11)7(6)9/h2-3,11H,9H2,1H3 |
InChI Key |
HHTYCRMDVQFTGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)O)[N+](=O)[O-] |
Origin of Product |
United States |
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